1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole
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Overview
Description
1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 3-ethyl-4-methoxybenzenesulfonyl group
Scientific Research Applications
1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole typically involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with a pyrazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl group plays a crucial role in its binding affinity and specificity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ethyl-4-methoxybenzenesulfonyl)azepane
- 3-ethyl-4-methoxybenzenesulfonyl chloride
Uniqueness
1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-10-9-11(5-6-12(10)17-2)18(15,16)14-8-4-7-13-14/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESHOTOIQSESJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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